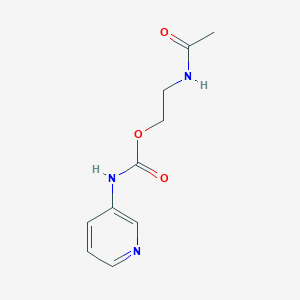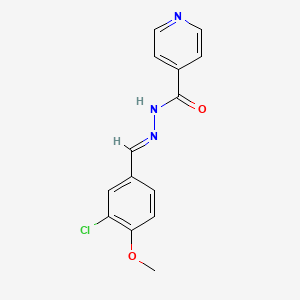![molecular formula C18H18Cl2N2O2 B3859546 5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide CAS No. 5522-53-2](/img/structure/B3859546.png)
5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide
Übersicht
Beschreibung
5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide, commonly known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
BML-210 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the transcription factor NF-κB. NF-κB plays a crucial role in the regulation of immune and inflammatory responses, as well as in the development and progression of cancer. BML-210 inhibits the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This leads to the inhibition of NF-κB activity, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
BML-210 has been found to exhibit a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. BML-210 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, BML-210 has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and cancer cell invasion.
Vorteile Und Einschränkungen Für Laborexperimente
BML-210 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also some limitations to using BML-210 in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, its effects on non-cancerous cells and tissues have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on BML-210. One area of research could focus on developing more potent and selective inhibitors of NF-κB activity. Another area of research could focus on studying the effects of BML-210 on non-cancerous cells and tissues. Additionally, BML-210 could be studied in combination with other anti-cancer agents to determine whether it has synergistic effects. Finally, the potential therapeutic applications of BML-210 in other diseases such as autoimmune diseases and cardiovascular diseases could be explored.
Wissenschaftliche Forschungsanwendungen
BML-210 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties. Inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are characterized by an overactive immune response. BML-210 has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. BML-210 has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
5-[(4-tert-butylbenzoyl)amino]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-18(2,3)11-6-4-10(5-7-11)17(24)22-15-8-12(16(21)23)13(19)9-14(15)20/h4-9H,1-3H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCCTBXBVDVEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407267 | |
| Record name | CBMicro_022118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5522-53-2 | |
| Record name | CBMicro_022118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B3859476.png)
![ethyl 7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859480.png)
![4-bromo-2-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3859483.png)
![2-bromo-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3859493.png)

![4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3859499.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate](/img/structure/B3859505.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3859523.png)
![2,4-dimethyl-3-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B3859531.png)
![3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B3859539.png)
![N-[2-(2-benzylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3859555.png)

![N'-[3-(benzyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B3859563.png)
